molecular formula C9H8BrFO2 B178758 Ethyl 2-bromo-5-fluorobenzoate CAS No. 139911-28-7

Ethyl 2-bromo-5-fluorobenzoate

Cat. No.: B178758
CAS No.: 139911-28-7
M. Wt: 247.06 g/mol
InChI Key: ODFAIHQRCRQZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-5-fluorobenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by bromine and fluorine atoms, respectively. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-5-fluorobenzoate can be synthesized through the esterification of 2-bromo-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Ethyl 2-fluoro-5-aminobenzoate, ethyl 2-fluoro-5-thiobenzoate.

    Reduction: Ethyl 2-fluoro-5-aminobenzoate.

    Oxidation: 2-Bromo-5-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-5-fluorobenzoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzene ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Comparison with Similar Compounds

  • Ethyl 2-bromo-4-fluorobenzoate
  • Ethyl 2-bromo-6-fluorobenzoate
  • Methyl 2-bromo-5-fluorobenzoate

Comparison: this compound is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity patterns .

Properties

IUPAC Name

ethyl 2-bromo-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFAIHQRCRQZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567332
Record name Ethyl 2-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139911-28-7
Record name Benzoic acid, 2-bromo-5-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139911-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-5-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139911287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-bromo-5-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-5-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-5-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-5-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-5-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-5-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.